molecular formula C11H18N4O B2909719 1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol CAS No. 1903487-65-9

1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol

Cat. No.: B2909719
CAS No.: 1903487-65-9
M. Wt: 222.292
InChI Key: VUWMMTVUUNYXPF-UHFFFAOYSA-N
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Description

1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol is a pyrimidine-piperidine hybrid compound characterized by a dimethylamino group at the 6-position of the pyrimidine ring and a hydroxyl group at the 3-position of the piperidine moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced solubility in aqueous environments compared to non-polar analogs. The compound’s synthesis typically involves coupling pyrimidine derivatives with functionalized piperidine scaffolds, as inferred from methods described for related molecules .

Properties

IUPAC Name

1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-14(2)10-6-11(13-8-12-10)15-5-3-4-9(16)7-15/h6,8-9,16H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWMMTVUUNYXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and dimethylamine.

    Substitution Reaction: The dimethylamino group is introduced at the 6-position of the pyrimidine ring through a nucleophilic substitution reaction.

    Formation of Piperidin-3-ol: The piperidin-3-ol moiety is synthesized separately and then coupled with the pyrimidine ring through a suitable coupling reaction, often involving a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.

    Purification: The compound is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Antiviral Activity: TCMDC-143215 shares a pyrimidine core but incorporates a pyridin-2-yl group and p-tolylamino substituent, enhancing interaction with viral polymerases .
  • Kinase Targeting: BAY-985’s benzimidazole linker and trifluoropropanone group suggest broader kinase inhibition compared to the simpler dimethylamino-piperidine scaffold of the target compound .
  • Solubility and Bioavailability: Hydroxyl-containing analogs (e.g., 1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol) may exhibit improved aqueous solubility over non-hydroxylated derivatives like BAY-985 .

Research Findings and Discussion

  • Synthetic Accessibility : The target compound’s simpler structure (compared to BAY-985) may facilitate large-scale synthesis, as seen in analogous intermediates from Hairui Chem .
  • Unresolved Questions: Limited data exists on the target compound’s metabolic stability or cytochrome P450 interactions, which are critical for drug development.

Biological Activity

The compound 1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol , also known by its IUPAC name, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a dimethylaminopyrimidine moiety. Its molecular formula is C11H18N4OC_{11}H_{18}N_{4}O and it has a molecular weight of 218.29 g/mol. The structural representation can be summarized as follows:

Property Value
Molecular FormulaC11H18N4O
Molecular Weight218.29 g/mol
IUPAC Name1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol

1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol exhibits various biological activities primarily through its interaction with specific protein targets. Notably, it has been identified as a potential inhibitor of glycogen synthase kinase 3 (GSK-3), a key regulator in multiple signaling pathways associated with cell proliferation and survival.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, a study reported that derivatives of this compound exhibited IC50 values ranging from 360 nM to 480 nM against GSK-3β, indicating significant inhibitory potency .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial and antifungal activities. A comprehensive evaluation of related pyrimidine derivatives revealed that certain modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria, suggesting that structural alterations can optimize biological performance .

Case Studies

  • GSK-3 Inhibition : A detailed investigation into the structure–activity relationship (SAR) of GSK-3 inhibitors highlighted that introducing specific functional groups significantly improved the metabolic stability and biological activity of the compounds derived from the base structure of 1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol .
  • Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of this compound could inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Structure–Activity Relationships (SAR)

The optimization of 1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol has led to several derivatives with enhanced biological profiles. Key findings include:

Modification IC50 (nM) Activity
Base Compound480GSK-3β Inhibition
Amide Derivative360Enhanced Stability
Alkyl Substituted VariantVariableAntimicrobial Activity

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